N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features a combination of acetylamino, phenyl, bromo, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cycloaddition reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amidation: The final step involves the coupling of the acetylamino phenyl group with the brominated pyrazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
- N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
- N~1~-[4-(ACETYLAMINO)PHENYL]-3-(4-IODO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Uniqueness
The uniqueness of N1-[4-(ACETYLAMINO)PHENYL]-3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-bromo-3-methylpyrazol-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-10-14(16)9-20(19-10)8-7-15(22)18-13-5-3-12(4-6-13)17-11(2)21/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSXSWPLXJGHRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.